3-[(E)-2-[3,5-bis[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]-9-ethylcarbazole

Catalog No.
S1923673
CAS No.
848311-04-6
M.F
C54H45N3
M. Wt
736 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(E)-2-[3,5-bis[(E)-2-(9-ethylcarbazol-3-yl)ethe...

CAS Number

848311-04-6

Product Name

3-[(E)-2-[3,5-bis[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]-9-ethylcarbazole

IUPAC Name

3-[(E)-2-[3,5-bis[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]-9-ethylcarbazole

Molecular Formula

C54H45N3

Molecular Weight

736 g/mol

InChI

InChI=1S/C54H45N3/c1-4-55-49-16-10-7-13-43(49)46-34-37(25-28-52(46)55)19-22-40-31-41(23-20-38-26-29-53-47(35-38)44-14-8-11-17-50(44)56(53)5-2)33-42(32-40)24-21-39-27-30-54-48(36-39)45-15-9-12-18-51(45)57(54)6-3/h7-36H,4-6H2,1-3H3/b22-19+,23-20+,24-21+

InChI Key

JWTJCIYHZFCEPU-IKVQWSBMSA-N

SMILES

CCN1C2=C(C=C(C=C2)C=CC3=CC(=CC(=C3)C=CC4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C=CC7=CC8=C(C=C7)N(C9=CC=CC=C98)CC)C2=CC=CC=C21

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=CC3=CC(=CC(=C3)C=CC4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C=CC7=CC8=C(C=C7)N(C9=CC=CC=C98)CC)C2=CC=CC=C21

Isomeric SMILES

CCN1C2=CC=CC=C2C3=C1C=CC(=C3)/C=C/C4=CC(=CC(=C4)/C=C/C5=CC6=C(N(C7=CC=CC=C67)CC)C=C5)/C=C/C8=CC9=C(N(C1=CC=CC=C91)CC)C=C8

3-[(E)-2-[3,5-bis[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]-9-ethylcarbazole is a complex organic compound belonging to the family of carbazole derivatives. Carbazoles are known for their unique electronic properties and have applications in organic electronics, such as light-emitting diodes and photovoltaic devices. This specific compound features multiple ethylene linkages and carbazole units, contributing to its potential as a material with interesting optical and electronic characteristics.

The chemical reactivity of 3-[(E)-2-[3,5-bis[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]-9-ethylcarbazole can be analyzed through various types of reactions:

  • Electrophilic Substitution: The carbazole moieties can undergo electrophilic substitution due to their electron-rich nature, allowing for the introduction of various functional groups.
  • Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of carbazole quinones, which may enhance its electronic properties.
  • Reduction: The presence of double bonds allows for reduction reactions, potentially leading to saturated derivatives.

The synthesis of 3-[(E)-2-[3,5-bis[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]-9-ethylcarbazole typically involves multi-step synthetic routes:

  • Preparation of 9-Ethylcarbazole: This can be achieved through alkylation of carbazole with ethyl halides.
  • Formation of Ethylene Linkages: Utilizing methods such as the Suzuki-Miyaura coupling or Wittig reaction to create the necessary double bonds between phenyl and carbazole units.
  • Final Coupling: The final product is obtained by coupling the synthesized intermediates under controlled conditions to ensure proper stereochemistry .

The applications of 3-[(E)-2-[3,5-bis[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]-9-ethylcarbazole are primarily in the fields of:

  • Organic Electronics: Used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
  • Material Science: Potential use in developing new materials with enhanced photophysical properties for sensors and light-emitting devices.

Interaction studies involving 3-[(E)-2-[3,5-bis[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]-9-ethylcarbazole often focus on its interactions with biological molecules or other chemical species. These studies help elucidate its mechanism of action in biological systems and its potential therapeutic applications.

Several compounds share structural similarities with 3-[(E)-2-[3,5-bis[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]-9-ethylcarbazole. Here are a few notable examples:

Compound NameStructureUnique Features
4,4'-Bis(2-(9-Ethylcarbazol-3-Yl)Vinyl)-1,1'-BiphenylStructureKnown for high thermal stability and efficiency in OLEDs
9-EthylcarbazoleStructureBasic unit for synthesizing more complex derivatives
CarbazoleStructureFundamental structure with various derivatives exhibiting biological activities

These compounds highlight the versatility and potential applications of carbazole derivatives in advanced materials science and organic electronics. Each compound's unique structural features contribute to differing properties and applications, making them valuable in research and industry.

XLogP3

13.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-[(E)-2-[3,5-bis[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]-9-ethylcarbazole

Dates

Modify: 2023-08-16

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